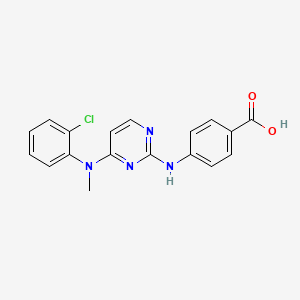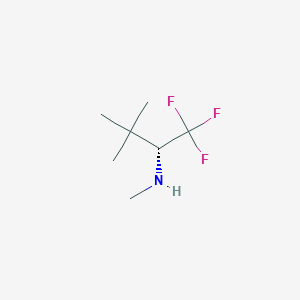![molecular formula C20H25N3 B13101395 4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine is a complex organic compound with a unique structure that includes a dibenzoannulene core and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine typically involves multiple steps. One common method starts with the preparation of 10,11-dihydro-5H-dibenzoa,dannulen-5-one, which is then subjected to various reactions to introduce the piperazine moiety. For example, the reaction of 10,11-dihydro-5H-dibenzoa,dannulen-5-one with piperazine under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. For instance, the use of palladium catalysts in the presence of aromatic compounds can facilitate the formation of the target product .
Chemical Reactions Analysis
Types of Reactions
4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be performed using sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Selenium dioxide.
Reducing agents: Sodium borohydride.
Substitution reagents: Halogens, N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the dibenzoannulene core .
Scientific Research Applications
4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 10,11-Dihydro-5H-dibenzoa,dannulen-5-one : A precursor in the synthesis of the target compound.
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene : Another related compound with similar structural features .
Uniqueness
4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine is unique due to its combination of a dibenzoannulene core and a piperazine moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H25N3 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethyl)piperazin-1-amine |
InChI |
InChI=1S/C20H25N3/c21-23-13-11-22(12-14-23)15-20-18-7-3-1-5-16(18)9-10-17-6-2-4-8-19(17)20/h1-8,20H,9-15,21H2 |
InChI Key |
GCZKJOIGZADINX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN4CCN(CC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
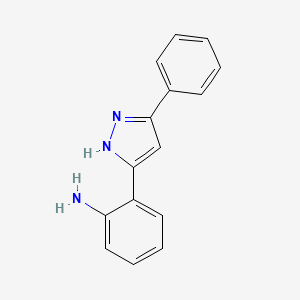

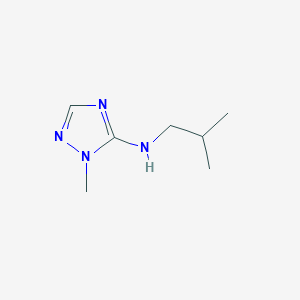
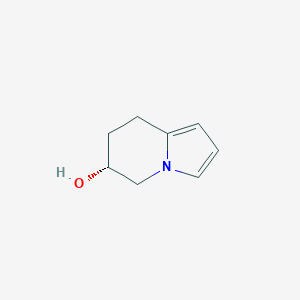
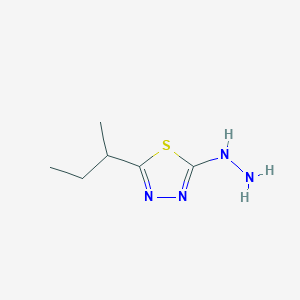


![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
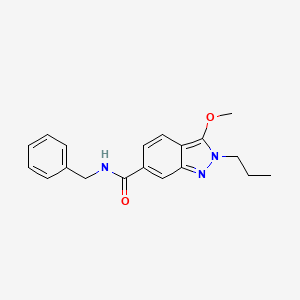
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
